molecular formula C19H19ClO4 B14522350 Propan-2-yl 2-[3-(4-chlorobenzoyl)phenoxy]propanoate CAS No. 62809-70-5

Propan-2-yl 2-[3-(4-chlorobenzoyl)phenoxy]propanoate

Cat. No.: B14522350
CAS No.: 62809-70-5
M. Wt: 346.8 g/mol
InChI Key: WTGPDSXGRGXQRA-UHFFFAOYSA-N
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Description

Propan-2-yl 2-[3-(4-chlorobenzoyl)phenoxy]propanoate, also known as fenofibric acid, is a chemical compound with the molecular formula C17H15ClO4. It is widely recognized for its use in the pharmaceutical industry, particularly in the treatment of hyperlipidemia. The compound is a derivative of fibric acid and functions as a lipid-lowering agent by activating peroxisome proliferator-activated receptor alpha (PPARα).

Properties

CAS No.

62809-70-5

Molecular Formula

C19H19ClO4

Molecular Weight

346.8 g/mol

IUPAC Name

propan-2-yl 2-[3-(4-chlorobenzoyl)phenoxy]propanoate

InChI

InChI=1S/C19H19ClO4/c1-12(2)23-19(22)13(3)24-17-6-4-5-15(11-17)18(21)14-7-9-16(20)10-8-14/h4-13H,1-3H3

InChI Key

WTGPDSXGRGXQRA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C(C)OC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 2-[3-(4-chlorobenzoyl)phenoxy]propanoate typically involves the esterification of 2-[3-(4-chlorobenzoyl)phenoxy]propanoic acid with isopropanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-[3-(4-chlorobenzoyl)phenoxy]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Formation of 2-[3-(4-chlorobenzoyl)phenoxy]propanoic acid.

    Reduction: Formation of 2-[3-(4-chlorobenzoyl)phenoxy]propanol.

    Substitution: Formation of halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

Propan-2-yl 2-[3-(4-chlorobenzoyl)phenoxy]propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic methods.

    Biology: Studied for its effects on lipid metabolism and its role in regulating gene expression through PPARα activation.

    Medicine: Employed in the treatment of hyperlipidemia and hypertriglyceridemia. It is also being investigated for its potential anti-cancer properties.

    Industry: Utilized in the formulation of lipid-lowering drugs and as an intermediate in the synthesis of other pharmaceutical compounds.

Mechanism of Action

The primary mechanism of action of propan-2-yl 2-[3-(4-chlorobenzoyl)phenoxy]propanoate involves the activation of PPARα. This nuclear receptor regulates the expression of genes involved in lipid metabolism, leading to increased oxidation of fatty acids and reduced synthesis of triglycerides. The compound also enhances the clearance of very-low-density lipoprotein (VLDL) particles from the bloodstream, thereby lowering plasma triglyceride levels.

Comparison with Similar Compounds

Similar Compounds

    Fenofibrate: Another fibric acid derivative with similar lipid-lowering properties.

    Bezafibrate: A lipid-lowering agent that also activates PPARα.

    Clofibrate: An older fibric acid derivative with similar therapeutic effects.

Uniqueness

Propan-2-yl 2-[3-(4-chlorobenzoyl)phenoxy]propanoate is unique due to its specific molecular structure, which confers high affinity and selectivity for PPARα. This results in potent lipid-lowering effects with a favorable safety profile compared to other fibric acid derivatives.

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